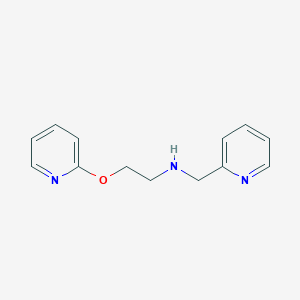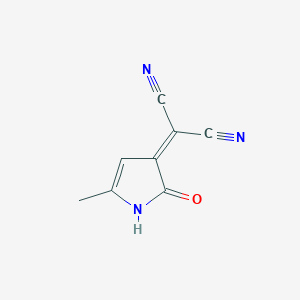![molecular formula C25H28ClN5O5S B11053949 N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B11053949.png)
N-{2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-2-oxoethyl}-N-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE is a complex organic compound that features a variety of functional groups, including a sulfonamide, a piperazine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile: This compound shares structural similarities with N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE, particularly in the presence of the pyridazine ring.
Indole derivatives: These compounds also exhibit a range of biological activities and are structurally related due to the presence of heterocyclic rings.
Uniqueness
N-{2-[4-(5-CHLORO-6-OXO-1-PHENYL-16-DIHYDROPYRIDAZIN-4-YL)PIPERAZIN-1-YL]-2-OXOETHYL}-N-(4-METHOXYPHENYL)ETHANE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C25H28ClN5O5S |
|---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
N-[2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-2-oxoethyl]-N-(4-methoxyphenyl)ethanesulfonamide |
InChI |
InChI=1S/C25H28ClN5O5S/c1-3-37(34,35)30(19-9-11-21(36-2)12-10-19)18-23(32)29-15-13-28(14-16-29)22-17-27-31(25(33)24(22)26)20-7-5-4-6-8-20/h4-12,17H,3,13-16,18H2,1-2H3 |
InChI Key |
BGGIGNKZKNRGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11053868.png)
![1-(4-ethylphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11053887.png)
![2-(benzylsulfonyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzamide](/img/structure/B11053894.png)

![Propanimidoyl chloride, N-[[[(3-methylphenyl)amino]carbonyl]oxy]-](/img/structure/B11053907.png)

![Propanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-2-methyl-](/img/structure/B11053916.png)
![4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole](/img/structure/B11053917.png)

![N-[(1E)-N-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidoyl]acetamide](/img/structure/B11053928.png)
![1-{[2-(2-Furyl)-1,3-thiazol-4-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B11053934.png)
![2-[6-(2,4-Dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11053940.png)

![9-chloro-8-[(4-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11053957.png)
